Cas no 1824237-63-9 (N-Boc-3-amino-2-allylpropionic acid)

N-Boc-3-amino-2-allylpropionic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and an allyl side chain. This compound is valuable in peptide synthesis and medicinal chemistry, where the Boc group provides selective protection for the amine functionality, enabling controlled deprotection under mild acidic conditions. The allyl moiety offers versatility for further functionalization, such as cross-coupling or click chemistry applications. Its structural features make it a useful intermediate for constructing modified peptides or bioactive molecules with tailored properties. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
N-Boc-3-amino-2-allylpropionic acid structure
1824237-63-9 structure
商品名:N-Boc-3-amino-2-allylpropionic acid
CAS番号:1824237-63-9
MF:C11H19NO4
メガワット:229.27
CID:5142677

N-Boc-3-amino-2-allylpropionic acid 化学的及び物理的性質

名前と識別子

    • N-Boc-3-amino-2-allylpropionic acid
    • インチ: 1S/C11H19NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
    • InChIKey: KEMMBAWJCLAWOK-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NCC(C(O)=O)CC=C

N-Boc-3-amino-2-allylpropionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7020328-0.25g
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
0.25g
$524.0 2023-05-29
Enamine
EN300-7020328-10.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
10g
$4545.0 2023-05-29
Enamine
EN300-7020328-2.5g
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
2.5g
$2071.0 2023-05-29
Enamine
EN300-7020328-0.1g
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
0.1g
$366.0 2023-05-29
1PlusChem
1P0287DN-500mg
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
500mg
$1081.00 2024-06-18
1PlusChem
1P0287DN-50mg
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
50mg
$354.00 2024-06-18
Aaron
AR0287LZ-500mg
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
500mg
$1158.00 2023-12-15
1PlusChem
1P0287DN-250mg
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
250mg
$710.00 2024-06-18
1PlusChem
1P0287DN-1g
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
1g
$1369.00 2024-06-18
Aaron
AR0287LZ-250mg
2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid
1824237-63-9 95%
250mg
$746.00 2023-12-15

N-Boc-3-amino-2-allylpropionic acid 関連文献

N-Boc-3-amino-2-allylpropionic acidに関する追加情報

N-Boc-3-Amino-2-Allylpropionic Acid (CAS No. 1824237-63-9)

N-Boc-3-Amino-2-Allylpropionic Acid, also known by its CAS registry number CAS No. 1824237-63-9, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in various research and industrial applications, particularly in the synthesis of bioactive molecules and as a precursor in peptide chemistry.

The structure of N-Boc-3-Amino-2-Allylpropionic Acid consists of a propionic acid backbone with an amino group at the third carbon and an allyl group at the second carbon. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. This protection allows for precise control over the reactivity of the amino group during synthetic procedures.

Recent studies have highlighted the importance of N-Boc-Amino Acids in drug discovery and development. For instance, researchers have utilized this compound to synthesize bioactive peptides with potential therapeutic applications. The presence of the allyl group introduces additional functionality, enabling the formation of conjugated systems that can enhance the pharmacokinetic properties of the resulting molecules.

In addition to its role in peptide synthesis, N-Boc-Amino Acids are also employed in the construction of complex natural products and synthetic polymers. The versatility of this compound lies in its ability to participate in a wide range of chemical reactions, including nucleophilic additions, condensations, and cyclizations.

The synthesis of N-Boc-Amino Acids typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.

In conclusion, N-Boc-Amino Acids, including our focus compound with CAS No. 1824237-63-9, remain indispensable tools in modern organic synthesis. Their continued exploration and application will undoubtedly lead to new breakthroughs in medicine, materials science, and beyond.

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